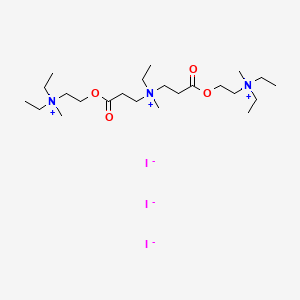
N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine is an organic compound with the molecular formula C12H21N3. It is a diamine derivative featuring a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine typically involves the reaction of 4-pyridinecarboxaldehyde with diethylamine and 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N1,N1-diethyl-3-(piperidin-4-yl)propane-1,3-diamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate biological pathways. The diethylamine moiety can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1,N1-diethyl-3-(piperidin-4-yl)propane-1,3-diamine: A reduced form of the compound with a piperidine ring instead of a pyridine ring.
N1,N1,N4,N4-tetraethyl-1,4-butanediamine: A similar diamine with different alkyl substituents.
N1,N1-diethyl-3-(pyridin-2-yl)propane-1,3-diamine: A positional isomer with the pyridine nitrogen at a different position.
Uniqueness
N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine is unique due to its specific structural features, including the pyridine ring and diethylamine groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N',N'-diethyl-1-pyridin-4-ylpropane-1,3-diamine |
InChI |
InChI=1S/C12H21N3/c1-3-15(4-2)10-7-12(13)11-5-8-14-9-6-11/h5-6,8-9,12H,3-4,7,10,13H2,1-2H3 |
InChI Key |
SJHIAXCQJVFBBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C1=CC=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)




![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)




